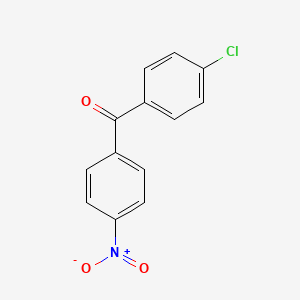

4-Chloro-4'-nitrobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFRUWPJQKSRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324395 | |

| Record name | 4-Chloro-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-60-1 | |

| Record name | 4-Chloro-4′-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7497-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7497-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (4-chlorophenyl)(4-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloro-4'-nitrobenzophenone

This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-4'-nitrobenzophenone, a key intermediate in pharmaceutical and materials science. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a reactive chloro group, makes it a versatile precursor for creating complex molecular architectures. For instance, it is a key intermediate in the synthesis of pharmacologically active compounds and specialized polymers. The reliable synthesis and thorough characterization of this compound are paramount to ensure the quality and efficacy of the final products.

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

The "Why" Behind the Method

The Friedel-Crafts acylation is the preferred route due to its high regioselectivity and the deactivating nature of the resulting ketone, which prevents further acylation of the product.[1] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorobenzene ring.[2][3] The chloro-substituent on the benzene ring is an ortho-, para- director. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is predominantly formed.[4]

Detailed Experimental Protocol

Materials and Reagents:

-

4-Nitrobenzoyl chloride

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethanol

Safety Precautions: This procedure involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive.[11][12][13][14] 4-Nitrobenzoyl chloride is a corrosive solid that is sensitive to moisture.[15][16][17][18] Chlorobenzene is a flammable and harmful liquid.[5][6][7][8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step-by-Step Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is assembled and flame-dried to ensure anhydrous conditions.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension.

-

Addition of Chlorobenzene: Chlorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a solid.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₈ClNO₃[19] |

| Molecular Weight | 261.66 g/mol [19] |

| Melting Point | 90-94 °C[20] |

| Appearance | Crystalline solid |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1650-1670 |

| C-NO₂ (asymmetric) | ~1520-1540 |

| C-NO₂ (symmetric) | ~1340-1360 |

| C-Cl | ~700-800 |

| Aromatic C-H | ~3000-3100 |

| Aromatic C=C | ~1400-1600 |

Note: The exact positions of the peaks can vary slightly.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. Due to the electron-withdrawing nature of the nitro and chloro groups, the protons on both rings will be deshielded and appear in the downfield region (typically δ 7.5-8.5 ppm). The protons on the nitro-substituted ring are expected to be further downfield than those on the chloro-substituted ring.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon will appear at a characteristic downfield shift (around δ 195 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon attached to the nitro group and the carbon attached to the chlorine atom will have distinct chemical shifts.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (261.66 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom.

Logical Flow of Characterization

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via Friedel-Crafts acylation, emphasizing the mechanistic rationale behind the chosen procedure. Furthermore, a comprehensive characterization workflow has been outlined to ensure the identity and purity of the final product. Adherence to these protocols will enable researchers and scientists to confidently produce and validate this important chemical intermediate for its diverse applications in drug development and materials science.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Chlorobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

-

Carl ROTH. (2025). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Chlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-chloro-4-nitrobenzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN108440299A - A method of preparing 4- nitro benzophenone class compounds.

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]

-

Vihita Bio-Chem Pvt. Ltd. (n.d.). 4-Chloro-4'-hydroxybenzophenone. Retrieved from [Link]

-

International Journal for Research in Applied Science & Engineering Technology. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. Retrieved from [Link]

-

Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR, KBr, (cm-1 ) spectrum for 4-Chlorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

-

Reddit. (2021). I had a lab in which my goal was to synthesize 4-chlorobenzophenone.... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-4'-hydroxybenzophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. nj.gov [nj.gov]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. redox.com [redox.com]

- 13. nj.gov [nj.gov]

- 14. download.basf.com [download.basf.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.se [fishersci.se]

- 19. This compound | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-4'-nitrobenzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-4'-nitrobenzophenone. As a key intermediate in organic synthesis, a thorough understanding of this compound is crucial for its effective use in research and development, particularly in the fields of pharmaceuticals and materials science. This document moves beyond a simple data sheet to offer insights into the practical implications of its properties and the rationale behind its handling and use.

Chemical Identity and Structure

This compound, with the CAS number 7497-60-1, is an aromatic ketone.[1][2] Its structure features a benzophenone core with a chlorine atom substituted on one phenyl ring and a nitro group on the other, both at the para position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

IUPAC Name: (4-chlorophenyl)-(4-nitrophenyl)methanone[3][4]

Chemical Formula: C₁₃H₈ClNO₃[1][2][3]

Molecular Weight: 261.66 g/mol [1][3]

The presence of the electron-withdrawing nitro group and the halogen atom makes the carbonyl group susceptible to nucleophilic attack, a key aspect of its reactivity.

Physicochemical Properties: A Comprehensive Summary

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| Melting Point | 90-94 °C (from ethanol); 100-101 °C | [1][5] |

| Boiling Point | 425.9 °C at 760 mmHg | [1] |

| Density | 1.367 g/cm³ | [1] |

| Flash Point | 211.4 °C | [1] |

| Refractive Index | 1.623 | [1] |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, acetone, ether) and poorly soluble in water. | Inferred from related compounds[6][7] |

Note on Melting Point Discrepancy: The observed range in melting points may be attributed to differences in purity or the presence of different crystalline polymorphs. Researchers should consider recrystallization to obtain a sharp melting point for use in sensitive reactions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹. Characteristic absorptions for the C-Cl bond (around 700-800 cm⁻¹) and the nitro group (NO₂) symmetric and asymmetric stretching vibrations (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) will also be present.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the nitro-substituted ring will be more deshielded (shifted downfield) due to the electron-withdrawing nature of the nitro group compared to the protons on the chloro-substituted ring.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the chlorine and nitro groups showing distinct chemical shifts.[3]

-

-

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and the n-π* transition of the carbonyl group.[3]

Synthesis and Reactivity

This compound is typically synthesized through Friedel-Crafts acylation or related reactions. One documented method involves the reaction of a chlorobenzene solution of 4-nitrobenzoic acid.[5] A more general approach for synthesizing 4-nitrobenzophenone derivatives involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base and an organic solvent.[9]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

The reactivity of this compound is largely dictated by its functional groups. It serves as a valuable intermediate in multi-step syntheses. For example, it is a precursor for the synthesis of 4'-chloro-4-hydroxybenzophenone.[10]

Applications in Research and Industry

This compound is a versatile compound with applications in several areas:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for the synthesis of more complex molecules with potential biological activity.[4]

-

Dye Manufacturing: The chromophoric nature of the molecule makes it useful in the production of dyes and pigments.[4]

-

Photoinitiators: It can be used as a photoinitiator in polymerization reactions initiated by UV light.[4]

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Stability and Decomposition: The compound is stable under normal storage conditions.[2] However, in the event of a fire, it may decompose to produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[11]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a sample of this compound to assess its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

This compound sample

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (based on literature values).

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 1-2 °C. A broader melting range may indicate the presence of impurities.

Acquisition of an FTIR Spectrum

Objective: To obtain an infrared spectrum of this compound to confirm the presence of key functional groups.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) powder (spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

This compound sample

Procedure (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be ground until it is a fine, homogeneous powder.

-

Transfer the powder to the pellet press die.

-

Apply pressure to the die using the hydraulic press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

Process the spectrum to identify the characteristic absorption peaks for the carbonyl, C-Cl, and nitro functional groups.

The following diagram outlines the workflow for obtaining an FTIR spectrum using the KBr pellet method.

Caption: Workflow for FTIR analysis using the KBr pellet method.

References

-

4'-CHLORO-4-FLUORO-3-NITROBENZOPHENONE Product Description. [Link]

-

This compound | C13H8ClNO3 | CID 347771 - PubChem. [Link]

-

Preparation of 4'-chloro-4-hydroxybenzophenone - PrepChem.com. [Link]

-

Synthesis of 4'-chloro-4-nitrobenzophenone - PrepChem.com. [Link]

- A method of preparing 4- nitro benzophenone class compounds - Google P

-

4-Chlorobenzophenone - PubChem. [Link]

-

4-Nitrochlorobenzene - Solubility of Things. [Link]

-

This compound - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 7497-60-1 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-4'-nitrobenzophenone: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-nitrobenzophenone (CAS No. 7497-60-1), a key chemical intermediate with significant applications in organic synthesis and drug development. This document delves into its chemical and physical properties, detailed synthesis protocols, and critical safety information. Furthermore, it explores the reactivity of its functional groups and its role as a precursor in the synthesis of various bioactive molecules, supported by established experimental procedures and analytical methodologies.

Chemical Identity and Properties

This compound is a substituted benzophenone characterized by a chloro group on one phenyl ring and a nitro group on the other, both in the para position relative to the central carbonyl group.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 7497-60-1 |

| Molecular Formula | C₁₃H₈ClNO₃ |

| Molecular Weight | 261.66 g/mol [2] |

| Appearance | Pale yellow solid |

| Melting Point | 90-94 °C (from Ethanol)[1] |

| Boiling Point | 425.9 °C at 760 mmHg[1] |

| Density | 1.367 g/cm³[1] |

| Solubility | Insoluble in water; soluble in hot ethanol, ether, and acetone. |

Safety Data Sheet (SDS) Analysis

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following information is synthesized from available Safety Data Sheets.

GHS Hazard Identification:

-

Hazard Pictogram:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid generation of dust.[3] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: A Step-by-Step Protocol

This protocol is based on established principles of Friedel-Crafts acylation and is adapted for the synthesis of this compound.

Materials:

-

4-Nitrobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. Following this, add chlorobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of this compound.

Diagram 1: Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group activates the chloro-substituted ring towards nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, a key functional group in many pharmaceuticals.

Reduction of the Nitro Group: Synthesis of 4-Amino-4'-chlorobenzophenone

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed for this conversion, with stannous chloride (SnCl₂·2H₂O) in ethanol being a common and effective choice.

Experimental Protocol: Reduction with Stannous Chloride

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (3-4 equivalents) to the solution and stir the mixture at room temperature.

-

Reaction: The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and basify with a sodium bicarbonate solution to precipitate the tin salts.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Amino-4'-chlorobenzophenone can be purified by column chromatography or recrystallization.

Diagram 2: Key Reactions of this compound

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a crucial starting material for the synthesis of various pharmaceutical agents.

Precursor to Fenofibrate Analogues

While 4-chloro-4'-hydroxybenzophenone is a direct precursor to the lipid-lowering drug Fenofibrate, this compound can be readily converted to this key intermediate.[5] The synthesis of Fenofibrate involves the etherification of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate.

Synthesis of Bioactive Benzophenone Derivatives

The amino group introduced via the reduction of the nitro group serves as a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening. These derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] For instance, the synthesis of novel benzophenone derivatives with potential antitumor activity has been reported, where the amino group is further modified to introduce different pharmacophores.[6]

Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method with UV detection is suitable for assessing the purity of this compound. A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid for MS compatibility) can be used.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the two para-substituted phenyl rings. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) around 1650 cm⁻¹, and for the nitro group (NO₂) around 1520 and 1350 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. |

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in organic synthesis and drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The distinct reactivity of its chloro and nitro functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex and biologically active molecules. Adherence to proper safety protocols is essential for the handling of this compound. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

-

Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803–1817. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-chloro-4-nitrobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Li, J., Wang, Y., Li, Y., Wang, Y., & Liu, X. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20086-20095. [Link]

- Google Patents. (n.d.). US4483986A - 4-Nitrobenzophenone compounds.

-

The Role of 4-Chloro-4'-hydroxybenzophenone in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

- Google Patents. (n.d.). CN108440299A - A method of preparing 4- nitro benzophenone class compounds.

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Semantic Scholar. (2017, March 3). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.

-

National Center for Biotechnology Information. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]

- The Role of 4-Chloro-4'-hydroxybenzophenone in Pharmaceutical Synthesis. (n.d.).

-

Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 7. Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Solubility of 4-Chloro-4'-nitrobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physicochemical Properties of 4-Chloro-4'-nitrobenzophenone

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 261.66 g/mol | PubChem[1] |

| Appearance | Yellow solid | Smolecule |

| Melting Point | 100–101 °C | Smolecule |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The presence of a chlorine atom and a nitro group on the benzophenone backbone significantly influences its polarity and intermolecular interactions, which are key determinants of its solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a preliminary qualitative assessment of solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions at play are:

-

Van der Waals forces: Present in all molecules, these forces are significant for the aromatic rings.

-

Dipole-dipole interactions: The polar carbonyl and nitro groups introduce significant dipole moments.

-

π-π stacking: Interactions between the aromatic rings of the benzophenone core can occur.

The presence of the polar nitro group suggests that this compound will exhibit a preference for polar organic solvents. However, the large, nonpolar aromatic structure will also allow for some solubility in less polar solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the solubility of structurally similar compounds like 4-chlorobenzophenone and 4-nitrobenzophenone, a predicted solubility profile for this compound can be extrapolated. 4-chlorobenzophenone is known to be soluble in a range of organic solvents including ethanol, ether, acetone, and benzene.[2] 4-nitrobenzophenone exhibits moderate solubility in ethanol and acetone.[3]

Therefore, it is anticipated that this compound will be:

-

Highly soluble in: Polar aprotic solvents such as acetone, and N,N-dimethylformamide (DMF) due to strong dipole-dipole interactions.

-

Moderately soluble in: Alcohols like ethanol and methanol, where hydrogen bonding is not possible with the solute, but dipole-dipole interactions are still significant. Esters such as ethyl acetate will also likely be effective solvents.

-

Slightly soluble to sparingly soluble in: Nonpolar solvents like hexane and toluene, where only weaker van der Waals forces can be established between the solute and solvent.

-

Insoluble in: Water, due to the large hydrophobic aromatic structure.

Experimental Determination of Solubility: A Methodological Approach

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[4]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of this compound to several vials, each containing a known volume or weight of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

Data Reporting: Express the solubility in various units such as mole fraction (x), grams per 100 g of solvent, or mg/mL.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: The dissolution of most solids in liquids is an endothermic process, meaning that solubility generally increases with an increase in temperature.[5]

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of this compound will generally be a better solvent.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.

Thermodynamic Considerations

The dissolution process can be described by thermodynamic principles. The Gibbs free energy of dissolution (ΔGsol) determines the spontaneity of the process and is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of dissolution by the following equation:

ΔGsol = ΔHsol - TΔSsol

A positive enthalpy of dissolution (endothermic process) is common for the dissolution of crystalline solids and can be overcome by a positive entropy change, leading to a spontaneous process (negative ΔGsol). These thermodynamic parameters can be determined by measuring the solubility at different temperatures and applying the van 't Hoff equation.

Applications in Research and Development

A comprehensive understanding of the solubility of this compound is critical for:

-

Reaction Optimization: Selecting an appropriate solvent can enhance reaction rates and yields by ensuring that the reactants are in the same phase.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing effective crystallization protocols to obtain high-purity material.

-

Formulation Development: In pharmaceutical applications, solubility is a key factor in designing drug delivery systems and ensuring bioavailability.

-

Analytical Method Development: Choosing the right solvent is crucial for preparing samples for analysis by techniques such as HPLC and spectroscopy.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this technical guide provides a robust framework for its understanding and experimental determination. By leveraging knowledge of similar compounds and applying established methodologies, researchers and drug development professionals can generate the necessary data to effectively utilize this important chemical intermediate. The provided protocols and theoretical background serve as a comprehensive resource to guide laboratory work and support the advancement of chemical and pharmaceutical research.

References

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 4-Chlorobenzophenone in Various Organic Solvents. BenchChem.

-

Solubility of Things. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 4-Ethoxycarbonyl-4'-nitrobenzophenone. BenchChem.

-

Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Ouyang, J., Liu, L., Zhou, L., Liu, Z., Li, Y., & Zhang, C. (2018). Solubility, dissolution thermodynamics, Hansen solubility parameter and molecular simulation of 4-chlorobenzophenone with different solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents. BenchChem.

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzophenone(134-85-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Chlorobenzophenone CAS#: 134-85-0 [m.chemicalbook.com]

- 5. 4-Chlorobenzophenone | 134-85-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-4'-nitrobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-4'-nitrobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this key chemical intermediate. By elucidating the influence of the molecule's distinct electronic environments on nuclear shielding and coupling, we present a self-validating framework for the structural characterization of substituted benzophenones. All theoretical claims are substantiated with authoritative references, and practical methodologies are detailed to ensure reproducibility.

Introduction: The Molecule in Focus

This compound, with the molecular formula C₁₃H₈ClNO₃, is an asymmetrically substituted aromatic ketone.[1] Its structure features a central carbonyl bridge linking a 4-chlorophenyl ring and a 4-nitrophenyl ring. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. This guide will systematically deconstruct the NMR spectra to provide a clear and authoritative understanding of the molecule's structure.

Molecular Structure and Predicted NMR Signals

The key to interpreting an NMR spectrum is to first understand the molecule's symmetry and the number of chemically non-equivalent nuclei. In this compound, a plane of symmetry does not exist through the central carbonyl group due to the different substituents on the two phenyl rings. However, each ring possesses internal symmetry along the C1-C4 and C1'-C4' axes.

-

Proton Environments: The symmetry within each ring dictates that the protons ortho to the carbonyl group are equivalent, as are the protons meta to it. This results in four distinct sets of aromatic protons.

-

Carbon Environments: Similarly, there are nine unique carbon environments: the carbonyl carbon, four distinct carbons in the chlorophenyl ring, and four in the nitrophenyl ring.

Caption: Structure of this compound with unique proton and carbon positions.

Core Principles: Understanding Substituent Effects

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its signal upfield.[3]

-

Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both induction and resonance. It significantly deshields the protons and carbons on its attached phenyl ring, especially at the ortho and para positions.[4][5] This leads to proton signals appearing far downfield, typically above 8.0 ppm.[4][5]

-

Chloro Group (-Cl): Chlorine is electronegative and withdraws electron density via induction, causing a deshielding effect.[6] However, it possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, which is a shielding effect. For halogens, the inductive effect typically dominates, resulting in a net deshielding of the attached aromatic ring compared to unsubstituted benzene.[7]

-

Carbonyl Group (-C=O): The carbonyl group is a moderate EWG, deshielding the adjacent aromatic protons and carbons. The carbonyl carbon itself gives a characteristic signal in the ¹³C NMR spectrum in the range of 180-220 ppm.[8][9]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

A. Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

B. Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: A Detailed Analysis

Predicted ¹H NMR Spectrum

The aromatic region (δ 7.0-9.0 ppm) will display four distinct signals, each appearing as a doublet due to coupling with a single ortho proton (J ≈ 7-9 Hz).

-

Signal 1 (Most Downfield): The protons ortho to the powerful electron-withdrawing nitro group (H-3', H-5') will be the most deshielded.

-

Signal 2: The protons meta to the nitro group (H-2', H-6') are also on the electron-deficient ring and will be the next most downfield.

-

Signal 3: The protons ortho to the carbonyl and meta to the chlorine (H-2, H-6) will be deshielded by the carbonyl group.

-

Signal 4 (Most Upfield): The protons meta to the carbonyl and ortho to the chlorine (H-3, H-5) will be the least deshielded of the aromatic protons.

| Predicted ¹H NMR Data | ||||

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3', H-5' | ~ 8.35 | Doublet (d) | 2H | Protons ortho to -NO₂ |

| H-2', H-6' | ~ 7.95 | Doublet (d) | 2H | Protons meta to -NO₂ |

| H-2, H-6 | ~ 7.80 | Doublet (d) | 2H | Protons ortho to -C=O (Cl-ring) |

| H-3, H-5 | ~ 7.50 | Doublet (d) | 2H | Protons meta to -C=O (Cl-ring) |

| Note: These are predicted values based on substituent effects. Actual values may vary slightly based on solvent and concentration.[10] |

Predicted ¹³C NMR Spectrum

Nine signals are expected in the proton-decoupled ¹³C NMR spectrum. Quaternary carbons (those without attached protons) will typically show weaker intensities.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of an aromatic ketone.[9]

-

Nitro-Substituted Ring:

-

C-4' (ipso-C to NO₂): The carbon directly attached to the nitro group will be significantly deshielded.

-

C-1' (ipso-C to C=O): The quaternary carbon attached to the carbonyl group.

-

C-3'/C-5' (ortho to NO₂): These carbons will be deshielded due to proximity to the nitro group.

-

C-2'/C-6' (meta to NO₂): These carbons will be less deshielded than the ortho carbons.

-

-

Chloro-Substituted Ring:

-

C-4 (ipso-C to Cl): The carbon attached to chlorine will be deshielded.

-

C-1 (ipso-C to C=O): The quaternary carbon attached to the carbonyl group.

-

C-2/C-6 (ortho to C=O): Deshielded by the carbonyl.

-

C-3/C-5 (meta to C=O): Least deshielded carbons on this ring.

-

| Predicted ¹³C NMR Data | ||

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~ 195 | Carbonyl Carbon |

| C-4' | ~ 150 | ipso-Carbon (to -NO₂) |

| C-1' | ~ 143 | ipso-Carbon (to -C=O, NO₂-ring) |

| C-4 | ~ 139 | ipso-Carbon (to -Cl) |

| C-1 | ~ 136 | ipso-Carbon (to -C=O, Cl-ring) |

| C-2/C-6 | ~ 132 | ortho-Carbon (to -C=O, Cl-ring) |

| C-2'/C-6' | ~ 131 | meta-Carbon (to -NO₂) |

| C-3/C-5 | ~ 129 | meta-Carbon (to -C=O, Cl-ring) |

| C-3'/C-5' | ~ 124 | ortho-Carbon (to -NO₂) |

| Note: Predicted values are based on literature data for similar substituted benzophenones and additivity rules.[10][11] |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal method for the structural confirmation of this compound. The predictable and distinct patterns of chemical shifts and signal multiplicities, governed by the powerful electronic effects of the nitro, chloro, and carbonyl functionalities, create a unique spectral fingerprint. This guide establishes a robust framework, grounded in fundamental NMR principles and supported by empirical data, for researchers to confidently identify and characterize this compound and other related substituted aromatic systems.

References

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

- Li, J. T., & Li, X. L. (2009). Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone.

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347771, this compound. Retrieved from [Link]

- Hampson, P., & Mathias, A. (1968). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 11(6), 541-547.

-

Mathee, M. (2020). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Fey, M. F., & Duthaler, R. O. (1983). Substituent effect of the nitro group on alkanes in carbon-13 n.m.r. spectroscopy. Magnetic Resonance in Chemistry, 21(7), 434-436.

-

long, & jheindel. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Retrieved from [Link]

- Proulx, C. D., & Britton, R. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Signal Areas. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. rsc.org [rsc.org]

- 11. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 4-Chloro-4'-nitrobenzophenone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-4'-nitrobenzophenone using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these techniques and their practical application in the structural elucidation and characterization of this important chemical intermediate. Detailed experimental protocols, in-depth spectral interpretation, and the causality behind methodological choices are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₈ClNO₃, is a substituted benzophenone derivative.[1] Its structure, featuring a diaryl ketone core with a chloro substituent on one phenyl ring and a nitro group on the other, makes it a valuable precursor in organic synthesis. Benzophenone derivatives are known for their diverse applications, including as photoinitiators, in sunscreens, and as key intermediates in the synthesis of pharmaceuticals.[2][3] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the development of new synthetic methodologies.

This guide will focus on two of the most accessible and informative spectroscopic techniques for the characterization of this compound: FT-IR and UV-Vis spectroscopy. FT-IR spectroscopy provides detailed information about the functional groups present in the molecule by measuring the absorption of infrared radiation, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule, which are influenced by its conjugated system.[4]

Molecular Structure and Spectroscopic Principles

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectra. The molecule's key structural features include a carbonyl group (C=O), two phenyl rings, a carbon-chlorine bond (C-Cl), and a nitro group (NO₂).

Caption: Molecular Structure of this compound.

FT-IR Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, thus providing a "fingerprint" of the functional groups present.

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.[5] The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores and conjugated systems.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for the spectroscopic analysis of this compound.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in transmission mode.[6][7]

Step-by-Step Protocol:

-

Sample Preparation:

-

Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at 105°C for at least one hour to remove any moisture.[8]

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[6] The sample-to-KBr ratio should be roughly 1:100.[8]

-

Using an agate mortar and pestle, grind the sample and KBr together for 3-5 minutes to create a fine, homogeneous powder.[8][9]

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Caption: FT-IR Experimental Workflow (KBr Pellet Method).

UV-Vis Spectroscopy Protocol

For UV-Vis analysis, the sample is typically dissolved in a suitable solvent that is transparent in the wavelength range of interest.

Step-by-Step Protocol:

-

Solvent Selection:

-

Choose a UV-grade solvent in which this compound is soluble and that does not absorb significantly in the analytical wavelength range (typically 200-400 nm for this compound). Ethanol or cyclohexane are suitable choices.[10]

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from a high to a low wavelength (e.g., 400 nm to 200 nm).

-

Caption: UV-Vis Experimental Workflow.

Spectroscopic Analysis and Interpretation

FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The interpretation of these bands allows for the confirmation of the compound's structure.

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~1660 | C=O Stretch | Ketone | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1525 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1345 | N-O Symmetric Stretch | Nitro Group | Strong |

| ~1090 | C-Cl Stretch | Aryl-Chloride | Medium-Strong |

Note: The exact wavenumbers can vary slightly based on the molecular environment and sample preparation.[4]

Causality Behind Spectral Features:

-

C=O Stretch (~1660 cm⁻¹): The strong absorption band for the carbonyl group is a hallmark of benzophenone derivatives.[11] The electron-withdrawing nature of the chloro and nitro substituents can slightly shift this peak compared to unsubstituted benzophenone.

-

Aromatic C-H and C=C Stretches: The peaks in the 3100-3000 cm⁻¹ and 1600-1475 cm⁻¹ regions are characteristic of the aromatic rings.

-

NO₂ Stretches (~1525 and ~1345 cm⁻¹): The two strong absorption bands for the nitro group (asymmetric and symmetric stretching) are definitive indicators of its presence.[4]

-

C-Cl Stretch (~1090 cm⁻¹): The absorption due to the carbon-chlorine bond is typically found in this region of the fingerprint part of the spectrum.[11]

UV-Vis Spectrum Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. The extended conjugation provided by the two phenyl rings and the carbonyl group, along with the influence of the chloro and nitro substituents, dictates the position and intensity of these bands.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Typical λmax (nm) | Chromophore |

| π → π | ~260-280 | Aromatic system and carbonyl group |

| n → π | ~330-350 | Carbonyl group |

Interpretation of Electronic Transitions:

-

π → π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[12] The extensive conjugated system of the benzophenone core is primarily responsible for this transition.

-

n → π* Transition: This is a lower-intensity absorption band caused by the promotion of an electron from a non-bonding (n) orbital (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital.[12] This transition is often sensitive to solvent polarity.

Solvatochromic Effects:

The polarity of the solvent can influence the λmax of the absorption bands.[2] For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, a shift to shorter wavelengths.[12] Conversely, π → π* transitions often exhibit a bathochromic (red) shift, a shift to longer wavelengths, with increasing solvent polarity.[12]

Applications in Research and Drug Development

The spectroscopic analysis of this compound is crucial for several applications:

-

Structural Verification: Confirmation of the successful synthesis of the target molecule.

-

Purity Assessment: Detection of impurities, which would present additional or shifted peaks in the spectra.

-

Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the appearance or disappearance of characteristic absorption bands.

-

Quantitative Analysis: Using UV-Vis spectroscopy and the Beer-Lambert law to determine the concentration of the compound in a solution.[13]

Conclusion

FT-IR and UV-Vis spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide has provided a detailed framework for understanding and applying these techniques, from experimental design to in-depth spectral interpretation. By following the outlined protocols and understanding the underlying scientific principles, researchers and professionals can confidently utilize these spectroscopic methods to ensure the quality and integrity of their work in organic synthesis and drug development.

References

-

Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy, 9(2), 935–937. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Retrieved from [Link]

-

Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Retrieved from [Link]

-

La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

-

Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-8. Available at: [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

YouTube. (2015). Nature of electronic transitions and the factors affecting it (CHE). Retrieved from [Link]

-

YouTube. (2022). Electronic Transitions. Retrieved from [Link]

Sources

- 1. This compound | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. scribd.com [scribd.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968) | R. S. Tsekhanskii [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 4-Chloro-4'-nitrobenzophenone

Introduction

4-Chloro-4'-nitrobenzophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, featuring an electron-withdrawing nitro group and a halogen substituent, makes it a versatile intermediate for synthesizing a variety of more complex molecules. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for reaction monitoring, and for metabolite profiling studies. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry of this compound, elucidating its characteristic fragmentation pathways.

Core Principles of Benzophenone Fragmentation

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+), which is often energetically unstable.[1][2] This instability drives the molecular ion to fragment into smaller, more stable ions and neutral radicals.[1][2] For ketones, a common fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, known as α-cleavage.[3] In the case of benzophenones, this typically results in the formation of stable acylium ions (benzoyl cations).[4][5] The substituents on the phenyl rings play a critical role in directing the fragmentation pathways and influencing the relative abundance of the resulting fragment ions.

Predicted Mass Spectrum and Major Fragment Ions of this compound